molecular formula C15H17BrO3 B1613225 cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-44-0

cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613225
CAS No.: 736136-44-0
M. Wt: 325.2 g/mol
InChI Key: GBKPVVHPQQKNTI-GHMZBOCLSA-N
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Description

“Cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H17BrO3 . It is also known by other names such as “(1R,2R)-2-(2-(2-bromophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid” and "Cyclohexanecarboxylic acid, 2-[2-(2-bromophenyl)-2-oxoethyl]-, (1R,2R)-rel-" .


Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code: 1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 . This indicates the presence of a bromophenyl group, an oxoethyl group, and a carboxylic acid group attached to a cyclohexane ring.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 325.2 . It is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Catalytic Systems and Synthesis Applications One area of research involves the use of bidentate O-donor ligands, such as cis-1,2-Cyclohexanediol, in Cu-catalyzed cross-coupling reactions. These systems have demonstrated effectiveness in the synthesis of biologically important vinyl sulfides, showcasing the potential for cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid in facilitating complex chemical syntheses with high yields and functional group tolerance (Kabir et al., 2010).

Angiotensin Converting Enzyme (ACE) Inhibitors Research into monoamidic derivatives of cis- and trans-cyclohexanedicarboxylic acids has highlighted the potential of these compounds as novel ACE inhibitors. This suggests a role for related compounds in the development of new therapeutic agents targeting cardiovascular diseases. The hydroxamic derivatives, in particular, have shown significant inhibitory activity, indicating that structurally similar compounds could be explored for their pharmacological potential (Turbanti et al., 1993).

Anaerobic Degradation Pathways In environmental microbiology, the study of anaerobic degradation pathways of hydrocarbons has identified specific cyclohexane derivatives as intermediates. This indicates a role for similar compounds in understanding and potentially enhancing the bioremediation of hydrocarbon-contaminated environments (Weyrauch et al., 2017).

Functionalization and Derivative Synthesis Research has also focused on the functionalization of cyclohexane using selenium intermediates, leading to the synthesis of cis-structured halide-containing products. This highlights the versatility of cyclohexane derivatives in chemical synthesis and the potential for creating a wide array of functionalized compounds (Morella & Ward, 1985).

Metabolite Monitoring in Human Urine The development of methods for detecting metabolites of synthetic pyrethroids in human urine showcases the relevance of cyclohexane derivatives in toxicology and environmental health studies. This research could imply the utility of this compound in developing assays for exposure assessment (Arrebola et al., 1999).

Properties

IUPAC Name

(1R,2R)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPVVHPQQKNTI-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641381
Record name (1R,2R)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-44-0
Record name (1R,2R)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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